molecular formula C29H28N2O6 B6490405 N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide CAS No. 888459-92-5

N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490405
CAS No.: 888459-92-5
M. Wt: 500.5 g/mol
InChI Key: VEGMVYBEOPDWSW-ACCUITESSA-N
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Description

The compound N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide features a benzofuran core substituted with a carboxamide group at position 2 and an (E)-configured propenamido linker at position 3. The benzofuran ring is further functionalized with a 3,4-dimethylphenyl group and a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-17-10-12-20(14-18(17)2)30-29(33)28-26(21-8-6-7-9-22(21)37-28)31-25(32)13-11-19-15-23(34-3)27(36-5)24(16-19)35-4/h6-16H,1-5H3,(H,30,33)(H,31,32)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGMVYBEOPDWSW-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with multiple substituents that may influence its biological activity:

  • Benzofuran core : Known for various pharmacological properties.
  • Dimethyl and trimethoxy substitutions : These groups may enhance lipophilicity and bioavailability.

Research indicates that the compound exhibits several mechanisms of action, which may include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it has demonstrated inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the biosynthesis of inflammatory mediators .
  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Biological Activity Data

Biological ActivityTargetIC50 Value (µM)Reference
Lipoxygenase InhibitionLOX0.08
Cyclooxygenase InhibitionCOX12.4
Aβ42 Aggregation PromotionAβ42 Fibrillogenesis1.74 - 2.70
Anticancer ActivityVarious Cancer Cell LinesIC50 = 8.86 (compared to 5-FU)

Study on Anticancer Properties

In a study evaluating the anticancer effects of similar benzofuran derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value of 8.86 µM for one derivative compared to 35.62 µM for the positive control 5-fluorouracil (5-FU), indicating a promising therapeutic potential .

Study on Neuroprotection

Another investigation focused on the neuroprotective effects of related compounds against amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. The compound promoted Aβ42 fibrillogenesis significantly at varying concentrations (1.74-fold at 1 µM and up to 2.70-fold at 25 µM), suggesting potential applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Core Structure Variations

Benzofuran vs. Chalcone Derivatives The target compound’s benzofuran core contrasts with chalcone derivatives (e.g., (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one) . Chalcones possess a linear enone system, whereas the target compound’s enamide linker (prop-2-enamido) introduces conformational rigidity and hydrogen-bonding capacity via the amide group.

Carboxamide Functionalization The carboxamide group at position 2 of the benzofuran is structurally analogous to the cyclopropane carboxamide in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide . However, the cyclopropane ring in the latter imposes steric constraints absent in the benzofuran system.

Substituent Effects

Methoxy Group Positioning

  • The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of microtubule-targeting agents. This contrasts with 2,3,4-trimethoxy or 2,4,5-trimethoxy substituents in chalcone derivatives , where positional differences alter electronic density and steric bulk, impacting solubility and target interactions.

Dimethylphenyl vs. Halogenated Groups

  • The 3,4-dimethylphenyl group on the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 4-chloro-3-(trifluoromethyl)phenyl in chalcones) . Halogens increase electronegativity but may reduce metabolic stability.

Physicochemical and Spectral Properties

  • Solubility : The target compound’s trimethoxyphenyl and dimethylphenyl groups likely confer moderate lipophilicity, akin to chalcones with similar substituents .
  • Stability : The (E)-configured enamide linker may resist isomerization under physiological conditions, unlike chalcones, which can undergo E/Z interconversion.
  • Spectral Characterization : Chalcone derivatives are characterized by FT-IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (vinyl protons at δ 6.5–8.0 ppm) . The target compound’s enamide group would show distinct amide NH/CO stretches and deshielded vinyl protons.

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